2-Chloro-6-fluoro-3-iodobenzaldehyde CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals This in-depth guide provides a detailed overview of 2-Chloro-6-fluoro-3-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthet...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of 2-Chloro-6-fluoro-3-iodobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry. Given its unique substitution pattern, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document consolidates its chemical identity, physicochemical properties, safety information, plausible synthetic routes, and potential applications, offering a valuable resource for laboratory and development settings.
Core Chemical Identity
2-Chloro-6-fluoro-3-iodobenzaldehyde is a trifunctionalized benzene derivative, featuring chloro, fluoro, and iodo substituents, in addition to the aldehyde functional group. This combination of electron-withdrawing and sterically demanding groups imparts unique reactivity and potential for diverse chemical transformations.
Chemical Identifiers
A precise identification of a chemical substance is fundamental for research, procurement, and regulatory compliance. The key identifiers for 2-Chloro-6-fluoro-3-iodobenzaldehyde are summarized in the table below.
The physical state of 2-Chloro-6-fluoro-3-iodobenzaldehyde is reported as a solid.[1] The following properties are for the analogue, 2-Chloro-6-fluorobenzaldehyde:
Safety and Hazard Information (Based on 2-Chloro-6-fluorobenzaldehyde)
As a substituted benzaldehyde, this compound is expected to be an irritant. The GHS hazard classifications for the analogue 2-Chloro-6-fluorobenzaldehyde are as follows:
It is imperative to handle 2-Chloro-6-fluoro-3-iodobenzaldehyde in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis and Reactivity
Plausible Synthetic Route
A specific, peer-reviewed synthesis for 2-Chloro-6-fluoro-3-iodobenzaldehyde is not widely published. However, a plausible and efficient route can be extrapolated from the industrial synthesis of 2-Chloro-6-fluorobenzaldehyde.[4][5][6][7] The proposed synthesis would involve the oxidation of 2-chloro-6-fluoro-3-iodotoluene. A common industrial method for the analogous transformation is a two-step process involving side-chain chlorination followed by hydrolysis.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Effects of ortho-Chloro and ortho-Fluoro Substituents on Benzaldehyde Reactivity
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary
In the optimization of aromatic aldehydes for drug discovery or materials synthesis, the choice between ortho-fluorine and ortho-chlorine substituents is rarely a simple swap of bioisosteres. While both are electron-withdrawing halogens, their impact on the adjacent carbonyl group diverges radically due to a "tug-of-war" between resonance planarity and steric torsion .
This guide dissects the mechanistic nuances where ortho-fluorine acts as a "planar resonance donor" and ortho-chlorine acts as a "twisted inductive activator." We provide actionable protocols to exploit these differences, moving beyond standard Hammett predictions to structural reality.
The Electronic Landscape: Planarity vs. Torsion
To predict reactivity, one must first visualize the ground-state conformation. The reactivity of the aldehyde carbonyl is dictated by the availability of the
-system to accept electron density (resonance) versus the sigma-framework's pull (induction).
The "Planarity Gate"
The fundamental differentiator is the Van der Waals radius :
Fluorine (
Å): Small enough to allow the carbonyl group to remain coplanar with the benzene ring.
Chlorine (
Å): The steric clash with the carbonyl oxygen forces the aldehyde group to rotate out of the aromatic plane.
Electronic Vector Analysis
This conformational difference alters the electronic vectors:
Inductive Effect (-I): Both F and Cl are electronegative (
, ). Both withdraw electron density through the -bond, increasing carbonyl electrophilicity.
Resonance Effect (+R):
o-Fluoro: The planar conformation allows efficient overlap between the fluorine 2p lone pair, the aromatic
-system, and the carbonyl . This donates electron density into the carbonyl, decreasing its electrophilicity.
o-Chloro: The steric "twist" breaks the conjugation. The chlorine 3p orbitals cannot effectively donate into the carbonyl
-system. The +R effect is structurally inhibited, leaving the electron-withdrawing -I effect to dominate.
Visualization of Electronic Pathways
The following diagram illustrates the divergent electronic pathways caused by steric gating.
Caption: Figure 1. The "Planarity Gate" mechanism showing how steric bulk dictates the electronic contribution of ortho-halogens.
Quantitative Comparison Data
The table below summarizes the physical and electronic parameters distinguishing these two substrates.
Parameter
o-Fluorobenzaldehyde
o-Chlorobenzaldehyde
Implication
Van der Waals Radius
1.47 Å
1.75 Å
Cl induces steric clash.
Electronegativity ()
3.98
3.16
F has stronger intrinsic -I.
C=O Twist Angle
~0° (Planar)
~40° (Twisted)
Cl resonance is decoupled.
C NMR (C=O)
~189 ppm
~190-192 ppm
Cl carbonyl is more deshielded (more positive).
Hammett
-0.217 (approx)
-0.272 (approx)
Cl behaves as a stronger EWG in this context.
Experimental Protocols
As a Senior Scientist, you require protocols that are self-validating —meaning the results themselves confirm the mechanism.
Protocol A: Kinetic Discrimination via NaBH4 Reduction
Objective: To demonstrate the "Steric vs. Electronic" trade-off. o-Cl is electronically activated but sterically hindered; o-F is electronically deactivated but sterically accessible.
Reagents:
Substrate (1.0 eq): o-Fluorobenzaldehyde or o-Chlorobenzaldehyde.
Baseline: Dissolve 1.0 mmol of aldehyde in 10 mL EtOH at 0°C.
Initiation: Add NaBH
(0.5 mmol) in one portion.
Monitoring: Aliquot 50
L every 30 seconds into acetone (to quench). Analyze via HPLC/GC.
Validation:
Expectation:o-Chlorobenzaldehyde often shows a "burst" phase (high electrophilicity) followed by a drag (steric hindrance to the tetrahedral intermediate). o-Fluorobenzaldehyde shows a steady, albeit slightly slower initial rate due to resonance deactivation, but reaches completion smoothly due to lack of steric bulk.
Mix aldehyde (5 mmol) and malononitrile (5.5 mmol) in 5 mL solvent.
Add catalyst.[3][4] Stir at Room Temperature (RT).
Checkpoint: Observe precipitation.
o-Cl adducts typically precipitate faster due to higher electrophilicity of the carbonyl (inductive activation) and lower solubility of the twisted product lattice.
o-F adducts may remain in solution longer or react slower due to resonance stabilization of the starting material.
Purification: Filtration and wash with cold EtOH.
Strategic Implications for Drug Design
When selecting between o-F and o-Cl for a lead compound:
Metabolic Stability: Choose o-F . The C-F bond is metabolically robust, and the planar conformation blocks the "ortho-attack" position without adding significant lipophilicity.
Conformational Locking: Choose o-Cl . If your pharmacophore requires the phenyl ring to be perpendicular to the carbonyl/imine plane (to fit a specific receptor pocket), o-Cl forces this conformation via the twist.
Reactivity Tuning: If the aldehyde is a "warhead" (e.g., for covalent inhibition), o-Cl will make it more reactive (electrophilic), while o-F will temper the reactivity, potentially reducing off-target toxicity.
Decision Workflow Diagram
Caption: Figure 2. Strategic decision tree for lead optimization using ortho-halogens.
References
Comparison of benzaldehyde and ortho-boronoaldehyde reactivity. ResearchGate. (Detailed kinetic comparisons of ortho-substituted aldehydes).
Crystal structure of 5-(3-fluorobenzylidene)... ResearchGate. (Provides crystallographic evidence of planarity in fluorinated benzaldehyde derivatives).
Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde. ResearchGate. (Protocols for condensation reactions).
Dipole moments of some substituted benzaldehydes. Indian Academy of Sciences. (Classic physical chemistry paper discussing the twist angles of ortho-substituents).
Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds. Sciforum. (NaBH4 reduction protocols).[1]
Technical Review: Strategic Utilization of 3-Iodobenzaldehyde in Medicinal Chemistry
Executive Summary: The "Privileged Scaffold" Status In the landscape of fragment-based drug discovery (FBDD), 3-iodobenzaldehyde (CAS: 696-41-3) occupies a unique niche as a bifunctional "linchpin" intermediate. Unlike i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Privileged Scaffold" Status
In the landscape of fragment-based drug discovery (FBDD), 3-iodobenzaldehyde (CAS: 696-41-3) occupies a unique niche as a bifunctional "linchpin" intermediate. Unlike its para-isomer, which extends molecular linearity, or the ortho-isomer, which often suffers from steric clashes, the meta-substitution pattern of 3-iodobenzaldehyde provides a distinct geometric vector (approx. 120° bond angle) crucial for accessing specific binding pockets in enzymes and receptors.
This guide analyzes the synthetic utility and medicinal applications of 3-iodobenzaldehyde.[1] It moves beyond basic characterization to explore how this moiety serves as a divergent core for generating libraries of Schiff bases, chalcones, and biaryl heterocycles with potent anticancer and antimicrobial profiles.
Structural & Electronic Rationale
The Iodine Advantage
While bromo- and chloro-benzaldehydes are cheaper, the iodo- substituent is chemically superior for rapid library generation due to the weak C–I bond energy (~57 kcal/mol vs. ~68 kcal/mol for C–Br). This translates to:
Faster Oxidative Addition: In Pd-catalyzed cross-couplings (Suzuki, Sonogashira), the rate-determining step is often oxidative addition. 3-Iodobenzaldehyde undergoes this step under milder conditions, preserving the sensitive aldehyde functionality.
Halogen Bonding: The large, polarizable iodine atom can participate in halogen bonding (σ-hole interactions) with backbone carbonyls in protein targets, a feature increasingly exploited in rational drug design.
The Meta Geometry
The 3-position is critical for "scaffold hopping." In tubulin inhibitors (e.g., Combretastatin analogs), the meta arrangement mimics the cis-stilbene kink required to fit the colchicine binding site, avoiding the metabolic instability of the actual cis-alkene.
Core Synthetic Workflows (The "Hub" Concept)
The utility of 3-iodobenzaldehyde lies in its orthogonality. It possesses two reactive handles that can be engaged sequentially or simultaneously.
Visualization: The Divergent Synthesis Tree
The following diagram illustrates the primary synthetic pathways branching from the parent molecule.
Figure 1: Divergent synthetic pathways utilizing 3-iodobenzaldehyde as a bifunctional core.
Medicinal Chemistry Case Studies
Anticancer Agents: The Chalcone Connection
Chalcones (1,3-diaryl-2-propen-1-ones) derived from 3-iodobenzaldehyde have shown significant cytotoxicity against HepG2 (liver) and MCF7 (breast) cancer cell lines.
Mechanism: These derivatives function primarily as Microtubule Targeting Agents (MTAs). The 3-iodo group provides lipophilic bulk that enhances binding affinity to the hydrophobic pocket of tubulin.
Key Data: A study by Heba M. et al.[2] (2021) highlighted a derivative (Compound 3h) with a GI50 of 1.80 µM against HepG2, outperforming standard agents in specific assays [1].[2]
Radiopharmaceuticals: Schiff Bases
Schiff bases derived from 3-iodobenzaldehyde are not only antimicrobial agents but also precursors for radio-iodination.
Application: The iodine atom can be isotopically exchanged (I-123 or I-131) for SPECT imaging or targeted radionuclide therapy.
Stability: The meta position is generally more resistant to in vivo deiodination compared to the ortho position (steric shielding) or para position (electronic activation), improving the biological half-life of the tracer [2].
Detailed Experimental Protocols
As a Senior Scientist, I have optimized these protocols to maximize reproducibility and yield, addressing common pitfalls like iodine lability and aldehyde oxidation.
Mixing: Dissolve 3-iodobenzaldehyde (1 mmol) and acetophenone (1 mmol) in 5 mL absolute ethanol in a round-bottom flask.
Initiation: Add NaOH (0.5 mL, 40%) dropwise while stirring at 0°C (ice bath).
Scientist's Note: Controlling the temperature at addition prevents the Cannizzaro reaction (disproportionation of the aldehyde).
Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. A precipitate (the chalcone) should begin to form.
Termination: Pour the reaction mixture into crushed ice/water (50 mL) and neutralize with dilute HCl (1M) until pH ~7.
Isolation: Filter the solid precipitate.
Recrystallization: Recrystallize from hot ethanol. This is superior to column chromatography for chalcones as it yields highly crystalline, pure needles.
Data Summary: Comparative Efficacy
The following table summarizes the biological activity of key 3-iodobenzaldehyde derivatives found in recent literature.
Derivative Class
Target / Application
Key Potency Metric (IC50/GI50)
Reference
Chalcone (3h)
HepG2 (Liver Cancer)
1.80 ± 0.50 µM
[1]
Chalcone (3h)
Tubulin Polymerization
4.51 ± 0.13 µM
[1]
Schiff Base (Zn Complex)
A549 (Lung Cancer)
Significant Cytotoxicity (Qualitative)
[3]
Biaryl Quinoline
Breast Cancer (3ERT)
Docking Score: -9.2 kcal/mol
[4]
References
Design, Synthesis and Molecular Docking of Chalcone Derivatives as Potential Anticancer Agents. ResearchGate. Available at: [Link]
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
Synthesis, Spectral Characterization... and In Vitro Biological Activities of a New Schiff Base. NCBI PMC. Available at: [Link]
Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes. NCBI PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Suzuki-Miyaura Coupling Protocols using 2-Chloro-6-fluoro-3-iodobenzaldehyde
Content Type: Detailed Application Note & Protocol Guide
Audience: Senior Synthetic Chemists & Process Development Scientists
Executive Summary
2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS 146137-84-0) is a high-value scaffold for medicinal chemistry, particularly in the synthesis of kinase inhibitors and fluorinated heterocycles. Its utility stems from its dense functionalization, offering three distinct electrophilic sites (I, Cl, F) and a reactive carbonyl handle.
However, this density presents a significant chemoselectivity challenge.[1] Successful utilization requires protocols that exclusively engage the C3-Iodine bond while preserving the C2-Chlorine (a handle for subsequent couplings) and the C6-Fluorine (susceptible to nucleophilic aromatic substitution,
, due to the ortho-formyl group). This guide outlines optimized Suzuki-Miyaura protocols designed to maximize yield and chemoselectivity.
Substrate Analysis & Mechanistic Insight
The Reactivity Hierarchy
To achieve high fidelity in coupling, one must exploit the bond dissociation energy (BDE) differences between the halogen substituents.
Site A (C3-Iodine): The weakest bond (
65 kcal/mol). It undergoes oxidative addition with Pd(0) rapidly, even at mild temperatures. This is the target site.
Site B (C2-Chlorine): Stronger bond (
95 kcal/mol). Sterically shielded by the adjacent iodine and aldehyde. It generally remains inert under standard Suzuki conditions unless specialized ligands (e.g., Buchwald phosphines) and elevated temperatures are used.
Site C (C6-Fluorine): The C-F bond is inert to Pd-catalyzed coupling under typical conditions. CRITICAL WARNING: The C6-F is ortho to the electron-withdrawing aldehyde group. This activates it toward
by nucleophilic bases (e.g., hydroxides, alkoxides) or nucleophilic solvents (e.g., alcohols), potentially leading to ether byproducts.
Site D (Aldehyde): Susceptible to Cannizzaro disproportionation or aldol condensation if strong bases are used.
Strategic Visualization
The following diagram maps the reactivity landscape, guiding the choice of reagents.
Caption: Reactivity profile of 2-Chloro-6-fluoro-3-iodobenzaldehyde. Green indicates the primary reaction pathway; red indicates potential side-reaction sites.
Experimental Protocols
Protocol A: The "Standard" High-Fidelity Method
Best for: Aryl boronic acids, non-hindered substrates.
Mechanism: Uses a mild base and a standard catalyst to ensure only the C-I bond reacts.
Reagents:
Substrate: 1.0 equiv (e.g., 1.0 mmol, 284 mg)
Boronic Acid: 1.1 – 1.2 equiv
Catalyst: Pd(PPh
) (3-5 mol%)
Base: Na
CO (2.0 equiv, 2M aqueous solution)
Solvent: 1,2-Dimethoxyethane (DME) or Toluene / Ethanol (4:1 ratio)
Step-by-Step Methodology:
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aldehyde (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(PPh
) (0.05 equiv).
Inerting: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (
) to remove O (critical to prevent homocoupling and catalyst deactivation).
Solvent Addition: Add degassed DME (concentration
0.1 – 0.2 M).
Base Addition: Add degassed 2M Na
CO (2.0 equiv) via syringe.
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by TLC or LCMS.
Checkpoint: The starting material (iodide) should disappear. If the reaction stalls, add 1-2 mol% fresh catalyst.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Wash organic layer with brine, dry over Na
) is moderately active, sufficient for C-I bonds but poor for C-Cl bonds, ensuring chemoselectivity. NaCO is too weak to trigger on the fluorinated ring.
Best for: Ortho-substituted boronic acids, heteroaryl boronic acids (prone to protodeboronation).
Mechanism: Uses a more active catalyst system and a phosphate base to facilitate transmetallation without requiring high heat.
Solvent: THF / Water (10:1) or 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology:
Setup: Combine substrate, boronic acid (1.3 equiv), and K
PO (3.0 equiv) in the vessel.
Inerting: Cycle Nitrogen/Vacuum (
).
Catalyst Addition: Add the Pd catalyst (and ligand if separate) under a positive pressure of Nitrogen.
Reaction: Add degassed solvent. Heat to 60–70 °C .
Note: The lower temperature protects the aldehyde and unstable boronic acids.
Workup: Standard extraction.
Why this works: The bidentate ligand (dppf) or the bulky phosphine (S-Phos) creates a catalyst with a wider bite angle or higher electron density, facilitating oxidative addition in crowded environments (the C2-Cl creates steric pressure on the C3-I).
Troubleshooting & Optimization Guide
The following table summarizes common failure modes for this specific scaffold and their solutions.
Issue
Diagnosis
Root Cause
Solution
Low Conversion
SM remains after 12h
Catalyst deactivation or steric bulk
Switch to Protocol B (Pd(dppf)Cl). Increase temp to 90°C (monitor closely).
Dehalogenation
Product lacks Cl or F
-hydride elimination or over-reduction
Avoid alcoholic solvents (use DMF or Toluene). Reduce reaction time.
Byproduct
-F replaced by -OR
Base too strong / Solvent nucleophilic
Do not use alkoxide bases (NaOtBu, NaOMe). Switch to anhydrous KPO in Dioxane.
Homocoupling
Biaryl boronic dimer
Oxygen present in system
Degas solvents rigorously (sparge with Ar for 15 min).
Aldehyde Loss
"Messy" baseline
Cannizzaro / Oxidation
Use mildest base possible (NaHCO or KPO). Exclude air.
Decision Workflow
Use this flowchart to select the appropriate protocol based on your coupling partner.
Caption: Decision logic for selecting the optimal Suzuki coupling protocol.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sandrock, D. L., et al. (2010). Formation of Potassium Aryltrifluoroborates from Aryl Halides. Organic Letters, 12(15), 3328–3331. (Relevant for converting unstable boronic acids). Link
Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzaldehyde Product Analysis. Link
Synthesis of fluorinated heterocycles from 2-Chloro-6-fluoro-3-iodobenzaldehyde
Application Note: Chemo-Orthogonal Synthesis of Fluorinated Heterocycles from 2-Chloro-6-fluoro-3-iodobenzaldehyde Executive Summary This guide details the strategic application of 2-Chloro-6-fluoro-3-iodobenzaldehyde (C...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo-Orthogonal Synthesis of Fluorinated Heterocycles from 2-Chloro-6-fluoro-3-iodobenzaldehyde
Executive Summary
This guide details the strategic application of 2-Chloro-6-fluoro-3-iodobenzaldehyde (CFIB) as a linchpin scaffold in the synthesis of polysubstituted heterocycles. Unlike simple benzaldehydes, CFIB possesses three distinct halogen "handles" (F, Cl, I) with graduated reactivity profiles. This application note provides validated protocols for exploiting these differences to synthesize 4-chloro-5-iodo-1H-indazoles and benzisoxazoles , followed by late-stage diversification via Palladium-catalyzed cross-coupling.
Target Audience: Medicinal chemists and process development scientists focusing on fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).
Scaffold Analysis & Chemoselectivity Strategy
The utility of CFIB lies in its "Chemo-Orthogonal" reactivity. Successful synthesis requires adhering to the specific hierarchy of bond activation:
Position
Substituent
Reactivity Mode
Activation Energy
Strategic Role
C-1
Aldehyde (-CHO)
Condensation (1,2-addition)
Low
Primary cyclization anchor (Schiff base/Oxime).
C-6
Fluorine (-F)
Nucleophilic Aromatic Substitution ()
Low-Medium
Ring closure site. Highly labile due to ortho-CHO activation.
Secondary functionalization or metabolic blocking group.
The "C6-First" Logic:
While Palladium catalysis (targeting C-3 Iodine) is tempting as a first step, the aldehyde group is sensitive to many organometallic bases. The most robust pathway involves Nucleophilic Cyclization targeting the labile C-6 Fluorine first, utilizing the aldehyde for condensation. This preserves the C-3 Iodine for high-value diversification on the formed heterocycle.
Visual Workflow (Graphviz)
Figure 1: Divergent synthesis map showing the "C6-First" cyclization strategy followed by C3-diversification.
Detailed Protocols
Protocol A: Synthesis of 4-Chloro-5-iodo-1H-indazole
Mechanism: Condensation of hydrazine with the aldehyde forms a hydrazone, which undergoes intramolecular
displacing the C-6 Fluorine. The C-2 Chlorine and C-3 Iodine remain intact due to the milder conditions required for F-displacement.
Preparation: Dissolve CFIB (10 mmol, 2.84 g) in absolute Ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
Addition: Add Hydrazine hydrate (30 mmol, 1.5 mL) dropwise at room temperature. Note: An immediate color change (yellow/orange) indicates hydrazone formation.
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate hydrazone (less polar) should convert to the indazole (more polar).
Optimization Tip: If conversion stalls, add DBU (1.2 eq) and continue reflux for 2 hours. The base facilitates the deprotonation of the hydrazone nitrogen, accelerating the
step.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), dry over Na2SO4, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).
Expected Yield: 75–85%
Key Characterization:
1H NMR: Disappearance of Aldehyde peak (~10.2 ppm). Appearance of Indazole C-3 proton (~8.1 ppm).
Regiochemistry: NOESY correlations will confirm the N-H is adjacent to the C-7 proton (originally C-6), confirming the structure as the 1H-indazole.
Mechanism: Palladium-catalyzed cross-coupling selectively targeting the C-3 Iodine bond on the Indazole scaffold. The C-4 Chlorine is sterically hindered and electronically less labile, ensuring high chemoselectivity.
Reagents:
4-Chloro-5-iodo-1H-indazole (Product from Protocol A) (1.0 eq)
Inertion: Charge a microwave vial or pressure tube with the Indazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Nitrogen/Argon for 5 minutes.
Reaction: Heat to 80°C for 4 hours (conventional) or 100°C for 30 mins (microwave).
Workup: Dilute with EtOAc, wash with water and brine.
Purification: Column chromatography.
Why this works: The C-I bond dissociation energy is significantly lower than C-Cl. By keeping the temperature controlled (<100°C), the Chlorine atom at C-4 is retained, providing a handle for further solubility tuning or metabolic stability.
Troubleshooting & Critical Parameters
Issue
Probable Cause
Corrective Action
Low Yield in Cyclization
Incomplete due to steric crowding of C-2 Cl.
Switch solvent to DMF or DMSO and increase temp to 100°C. The polar aprotic solvent stabilizes the Meisenheimer intermediate.
Hydrolysis of Aldehyde
Wet solvents or excess base.
Ensure Ethanol is anhydrous. Use molecular sieves if necessary.
Loss of Chlorine (Dehalogenation)
Pd-catalyzed reduction during Suzuki.
Avoid formate donors. Use mild bases (K3PO4) instead of carbonates if reduction is observed.
Regioisomer Mixtures
Tautomerization of Indazole (1H vs 2H).
Protect the Indazole nitrogen (e.g., THP, Boc) before the Suzuki coupling if precise regiocontrol is needed for the coupling.
Application Notes & Protocols for 2-Chloro-6-fluoro-3-iodobenzaldehyde in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-6-fluoro-3-iodobenzaldehyde as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-6-fluoro-3-iodobenzaldehyde as a versatile pharmaceutical intermediate. We delve into the unique chemical reactivity conferred by its distinct halogenation pattern and formyl group, enabling the synthesis of complex molecular architectures. This guide presents detailed application notes, exemplified by the synthesis of a kinase inhibitor scaffold, and provides robust, step-by-step protocols for key synthetic transformations, including Sonogashira and Suzuki-Miyaura cross-coupling reactions, followed by reductive amination. The causality behind experimental choices, self-validating protocol design, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability.
Introduction: The Strategic Advantage of Multi-Halogenated Intermediates
Halogenated benzaldehydes are a cornerstone of pharmaceutical synthesis, valued for the chemical reactivity and unique physicochemical properties they impart to target molecules.[1] 2-Chloro-6-fluoro-3-iodobenzaldehyde is a particularly valuable building block due to its trifecta of halogen substituents, each offering a distinct handle for synthetic manipulation.[2]
Iodine: The C-I bond is the most labile among the carbon-halogen bonds present, making the 3-position a prime site for selective palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the precise introduction of aryl, heteroaryl, or alkynyl moieties, which are common features in many drug classes.
Chlorine and Fluorine: These halogens are more robust and less prone to react under typical cross-coupling conditions used for iodides.[2] They serve to modulate the electronic properties of the aromatic ring and can influence the binding affinity and metabolic stability of the final drug candidate.[5][6] The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance properties like lipophilicity and bioavailability.[5][6]
Aldehyde Group: The formyl group is a versatile functional handle for a wide array of chemical transformations.[7][8] It is a precursor for the synthesis of amines via reductive amination, a reaction of paramount importance in the pharmaceutical industry for constructing C-N bonds.[9][10] It can also be oxidized to a carboxylic acid or used in various condensation reactions to form heterocyclic systems.
The strategic combination of these functionalities in a single molecule allows for a convergent and efficient approach to the synthesis of complex pharmaceutical agents, particularly in the realm of targeted therapies like kinase inhibitors.[11][12]
Application Focus: Synthesis of a Kinase Inhibitor Scaffold
To illustrate the utility of 2-Chloro-6-fluoro-3-iodobenzaldehyde, we will outline a synthetic pathway towards a substituted benzamide scaffold. This class of compounds has shown promise as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia (CML).[11] The core structure often involves an intricate substitution pattern on a central phenyl ring, which is essential for binding to the kinase domain.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a kinase inhibitor scaffold.
This modular approach allows for the generation of a library of compounds by varying the coupling partners in the Sonogashira or Suzuki reactions, and the amine in the reductive amination step.
Experimental Protocols
Protocol 1: Sonogashira Coupling of 2-Chloro-6-fluoro-3-iodobenzaldehyde
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide.[3] In this protocol, we will couple 2-Chloro-6-fluoro-3-iodobenzaldehyde with a generic terminal alkyne. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Quantity
2-Chloro-6-fluoro-3-iodobenzaldehyde
284.46
1.0
284.5 mg
Terminal Alkyne (e.g., Phenylacetylene)
102.13
1.1
112.3 mg (114 µL)
Pd(PPh₃)₂Cl₂
701.90
0.05
35.1 mg
Copper(I) Iodide (CuI)
190.45
0.025
4.8 mg
Diisopropylamine (DIPA)
101.19
7.0
708.3 mg (984 µL)
Tetrahydrofuran (THF), anhydrous
-
-
5 mL
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-6-fluoro-3-iodobenzaldehyde (284.5 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35.1 mg, 0.05 mmol), and CuI (4.8 mg, 0.025 mmol).
Add anhydrous THF (5 mL) to the flask, followed by diisopropylamine (984 µL, 7.0 mmol).
Add the terminal alkyne (e.g., phenylacetylene, 114 µL, 1.1 mmol) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylbenzaldehyde intermediate.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-iodobenzaldehyde
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[15][16] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.[15][17]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Quantity
2-Chloro-6-fluoro-3-iodobenzaldehyde
284.46
1.0
284.5 mg
Arylboronic Acid (e.g., Phenylboronic Acid)
121.93
1.2
146.3 mg
Pd(PPh₃)₄
1155.56
0.03
34.7 mg
Sodium Carbonate (Na₂CO₃)
105.99
2.0
212.0 mg
Toluene
-
-
8 mL
Ethanol
-
-
2 mL
Water
-
-
2 mL
Procedure:
In a round-bottom flask, dissolve 2-Chloro-6-fluoro-3-iodobenzaldehyde (284.5 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).
Add an aqueous solution of Na₂CO₃ (212.0 mg in 2 mL of water).
Bubble argon through the solution for 15 minutes to degas.
Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the mixture.
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Separate the organic layer and wash with water (15 mL) and brine (15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylbenzaldehyde intermediate.
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[9][18] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[19]
Materials and Reagents:
Reagent
M.W. ( g/mol )
Amount (mmol)
Quantity
Arylbenzaldehyde Intermediate (from Protocol 2)
-
1.0
-
Primary or Secondary Amine
-
1.1
-
Sodium Triacetoxyborohydride (STAB)
211.94
1.5
317.9 mg
Dichloromethane (DCM), anhydrous
-
-
10 mL
Acetic Acid (optional)
60.05
-
1-2 drops
Procedure:
Dissolve the arylbenzaldehyde intermediate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
Add the desired amine (1.1 mmol) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation.
Stir the mixture at room temperature for 30-60 minutes.
Add sodium triacetoxyborohydride (317.9 mg, 1.5 mmol) portion-wise to the reaction mixture.
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ (15 mL).
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography or crystallization to yield the final amine product.
Safety and Handling
2-Chloro-6-fluoro-3-iodobenzaldehyde and its precursor, 2-chloro-6-fluorobenzaldehyde, are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[20][21] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the described protocols, such as palladium catalysts, amines, and reducing agents, may have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
2-Chloro-6-fluoro-3-iodobenzaldehyde is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its unique substitution pattern allows for selective and sequential functionalization, providing an efficient route to novel molecular scaffolds. The protocols detailed in this guide offer robust and reproducible methods for key transformations, enabling researchers to leverage the full synthetic potential of this powerful building block in their drug discovery and development programs.
References
Takayuki, O., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available at: [Link]
Ferreira, A. G., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 29(7), 1586. Available at: [Link]
Nawrocka, W., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3551. Available at: [Link]
Bénard, S., et al. (2017). Synthesis of histidine kinase inhibitors and their biological properties. Bioorganic & Medicinal Chemistry, 25(1), 11-25. Available at: [Link]
Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
Ontosight AI. (n.d.). High Purity 2-Chloro-6-fluorobenzaldehyde for Pharmaceutical Applications. Available at: [Link]
NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
CN102617409A - Method for preparing 2-chloro-6-fluorobenzaldehyde. (2012). Google Patents.
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Al-Adhami, K., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5807. Available at: [Link]
Jana, S., et al. (2010). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Chemical Communications, 46(3), 434-436. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
Paresh, L. (2024, April 9). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. Available at: [Link]
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
Soni, R. K., et al. (2016). A REVIEW ON SYNTHESIS AND BIOLOGICAL POTENTIAL OF SUBSTITUTED AROMATIC ALDEHYDES. World Journal of Pharmaceutical Research, 5(3), 427-440. Available at: [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available at: [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 329-354. Available at: [Link]
Sánchez-Abella, L., et al. (2018). Halogenases: A Biotechnological Alternative For The Synthesis Of Halogenated Pharmaceuticals. Biotechnology Advances, 36(8), 2146-2163. Available at: [Link]
Fleck, C., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(18), 6046-6055. Available at: [Link]
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26794-26820. Available at: [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
Al-Zoubi, R. M., et al. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7192. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Lauer, A. M., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(11), 6750-6756. Available at: [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
What are six applications for benzaldehyde. (n.d.). Available at: [Link]
PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Available at: [Link]
Khan, S. A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. International Journal of Chemical Studies, 12(3), 1-10. Available at: [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
Application Notes and Protocols for the Oxidation of 2-Chloro-6-fluoro-3-iodobenzaldehyde to 2-Chloro-6-fluoro-3-iodobenzoic Acid
Introduction The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The selective oxidation of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting benzoic acid derivatives are pivotal intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the oxidation of 2-Chloro-6-fluoro-3-iodobenzaldehyde, a polyhalogenated aromatic aldehyde, to its corresponding benzoic acid. The presence of multiple halogen substituents with varying electronic and steric properties necessitates a mild and highly selective oxidation method to prevent unwanted side reactions and ensure the integrity of the carbon-halogen bonds, particularly the relatively labile carbon-iodine bond.
Choosing the Optimal Oxidation Strategy: The Rationale for Pinnick Oxidation
Several methods are available for the oxidation of aldehydes to carboxylic acids, including the Jones oxidation (using chromium trioxide in sulfuric acid) and permanganate-based oxidations. However, these methods often employ harsh conditions that can be detrimental to sensitive functional groups present in the substrate. For a molecule as densely functionalized as 2-Chloro-6-fluoro-3-iodobenzaldehyde, a milder approach is imperative.
The Pinnick oxidation stands out as the method of choice for this transformation.[1][2] It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, offering excellent functional group tolerance and high yields.[3][4] This method is particularly well-suited for substrates with sensitive functionalities and is known to effectively oxidize even sterically hindered aldehydes.[1] The key to the Pinnick oxidation's mildness lies in the in-situ generation of the active oxidant, chlorous acid (HClO₂), which selectively reacts with the aldehyde.[2]
A crucial aspect of the Pinnick oxidation is the management of the hypochlorous acid (HOCl) byproduct, which can lead to undesired side reactions.[3] To mitigate this, a scavenger, typically an alkene such as 2-methyl-2-butene, is added to the reaction mixture to quench the HOCl as it is formed.[1]
Experimental Workflow Overview
The overall procedure involves the dissolution of the starting aldehyde in a suitable solvent system, followed by the sequential addition of a phosphate buffer, the hypochlorite scavenger, and finally the sodium chlorite oxidant. The reaction progress is monitored, and upon completion, a carefully designed workup and purification sequence is employed to isolate the desired carboxylic acid in high purity.
Caption: Experimental workflow for the Pinnick oxidation.
Detailed Experimental Protocol
This protocol is designed for the oxidation of 2-Chloro-6-fluoro-3-iodobenzaldehyde to 2-Chloro-6-fluoro-3-iodobenzoic acid on a laboratory scale.
Round-bottom flask equipped with a magnetic stir bar
Addition funnel
Ice bath
Thin-layer chromatography (TLC) apparatus
Rotary evaporator
Vacuum filtration setup (Büchner funnel)
Standard laboratory glassware
Reaction Procedure
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Chloro-6-fluoro-3-iodobenzaldehyde (5.0 g, 17.5 mmol) in a mixture of tert-butanol (50 mL) and tetrahydrofuran (25 mL).
Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (12.1 g, 87.5 mmol) and 2-methyl-2-butene (18.5 mL, 175 mmol).
Preparation of Oxidant Solution: In a separate beaker, dissolve sodium chlorite (80%, 5.9 g, 52.5 mmol) in deionized water (25 mL).
Oxidation: Cool the reaction mixture to 0-5 °C using an ice bath. Add the sodium chlorite solution dropwise via an addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system) until the starting aldehyde is consumed.
Workup and Purification
Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
Acidification: Carefully acidify the mixture to pH 2-3 with 2M hydrochloric acid.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Recrystallization: Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of hot toluene, and then add hexane dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Physicochemical and Spectroscopic Data
Compound
Molecular Formula
Molar Mass ( g/mol )
Appearance
Melting Point (°C)
2-Chloro-6-fluoro-3-iodobenzaldehyde
C₇H₃ClFIO
284.45
Off-white solid
~65-69
2-Chloro-6-fluoro-3-iodobenzoic acid
C₇H₃ClFIO₂
300.45
White solid
~155-159
Expected Spectroscopic Data for 2-Chloro-6-fluoro-3-iodobenzoic acid:
¹³C NMR (101 MHz, DMSO-d₆): δ ~165 (C=O), and other aromatic signals.
IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, 1470 (C=C aromatic stretch).
Safety Precautions
2-Chloro-6-fluoro-3-iodobenzaldehyde: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Sodium Chlorite: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed. Causes serious eye damage. Do not breathe dust. Keep away from heat and combustible materials.
2-Methyl-2-butene: Highly flammable liquid and vapor.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete reaction
Insufficient oxidant or reaction time.
Add an additional portion of sodium chlorite solution. Extend the reaction time and continue monitoring by TLC.
Formation of chlorinated byproducts
Ineffective scavenging of HOCl.
Ensure an adequate excess of 2-methyl-2-butene is used. Maintain a slightly acidic pH throughout the reaction.
Low yield after recrystallization
Product is too soluble in the solvent system.
Use a different solvent system for recrystallization. Ensure the minimum amount of hot solvent is used to dissolve the crude product. Cool slowly.
Conclusion
The Pinnick oxidation provides a reliable and high-yielding method for the synthesis of 2-Chloro-6-fluoro-3-iodobenzoic acid from its corresponding aldehyde. The mild reaction conditions are compatible with the sensitive polyhalogenated aromatic system, ensuring the integrity of all three carbon-halogen bonds. Careful control of the reaction temperature, efficient quenching of the hypochlorite byproduct, and a well-executed workup and purification are key to obtaining the desired product in high purity. This protocol serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
Pinnick, H. W.; Kraus, G. A. (1981). The oxidation of α,β-unsaturated aldehydes. Tetrahedron Letters, 22(38), 3755-3758.
Bal, B. S.; Childers, W. E.; Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
Lindgren, B. O.; Nilsson, T. (1973). Preparation of carboxylic acids from aldehydes by oxidation with chlorite. Acta Chemica Scandinavica, 27, 888-890.
Dalcanale, E.; Montanari, F. (1986). A new, mild, and selective oxidation of aldehydes to carboxylic acids. The Journal of Organic Chemistry, 51(4), 567-569.
Sonogashira coupling reaction conditions for 2-Chloro-6-fluoro-3-iodobenzaldehyde
Application Note: Chemoselective Sonogashira Coupling of 2-Chloro-6-fluoro-3-iodobenzaldehyde Part 1: Strategic Overview The synthesis of complex kinase inhibitors (e.g., MEK/BRAF inhibitors) often requires the functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Sonogashira Coupling of 2-Chloro-6-fluoro-3-iodobenzaldehyde
Part 1: Strategic Overview
The synthesis of complex kinase inhibitors (e.g., MEK/BRAF inhibitors) often requires the functionalization of polyhalogenated aromatic cores. 2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS: 146137-84-0) is a high-value scaffold where the orthogonal reactivity of the three halogen substituents allows for sequential functionalization.
This guide details the chemoselective Sonogashira coupling of the C3-iodide with terminal alkynes. The primary challenge is preserving the C2-chloride and C6-fluoride for subsequent transformations (e.g., SNAr or Suzuki couplings) while avoiding side reactions at the sensitive aldehyde moiety (C1).
Key Technical Objectives:
Chemoselectivity: Exclusively target the C–I bond (
kcal/mol) over the C–Cl ( kcal/mol) and C–F bonds.
Functional Group Tolerance: Prevent aldehyde degradation (Cannizzaro disproportionation or propargylamine formation) by optimizing base strength and temperature.
Yield Maximization: Suppress Glaser homocoupling of the alkyne partner.
Part 2: Substrate Analysis & Reaction Design
Electronic & Steric Environment
The substrate features a "sandwich" motif where the reactive iodide (C3) is flanked by a chloride (C2) and a proton (C4).
Activation: The fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I effect), significantly lowering the electron density of the aromatic ring. This accelerates the rate of oxidative addition of Pd(0) into the C–I bond compared to non-fluorinated analogs.
Sterics: The C2-chloride provides steric bulk. While this discourages some bulky ligands, it effectively prevents "over-reaction" or bis-coupling at the C2 position under standard conditions.
Optimized Reaction Conditions
Parameter
Standard Condition
Optimized Condition (This Protocol)
Rationale
Catalyst
Pd(PPh3)4
PdCl2(PPh3)2 (2-5 mol%)
The Pd(II) precatalyst is more air-stable. PPh3 ligands are sufficient for C-I activation; bulky ligands (e.g., Buchwald type) are unnecessary and might promote C-Cl activation.
Co-Catalyst
CuI (10 mol%)
CuI (2-5 mol%)
Lower Cu loading reduces the risk of Glaser homocoupling (alkyne dimerization).
Base
Diethylamine / Piperidine
Triethylamine (Et3N) or DIPEA
Secondary amines can condense with the aldehyde to form enamines/iminiums. Tertiary amines are non-nucleophilic towards the aldehyde.
Solvent
DMF or THF
THF (Anhydrous)
DMF can be difficult to remove and may promote decomposition at high temps. THF allows for easier workup and moderate reflux temps (66°C).
Temperature
80°C - 100°C
RT to 45°C
High heat risks C-Cl activation. The activated C-I bond couples readily at mild temperatures.
Part 3: Detailed Experimental Protocol
Safety Note: This reaction involves palladium catalysts and aryl halides.[1][2][3] Perform all manipulations in a fume hood. Acetylenes can be explosive; handle with care.
Place anhydrous THF in a sealed flask. Sparge with dry Nitrogen or Argon for 20 minutes. Note: Oxygen causes catalyst deactivation and promotes alkyne homocoupling.
Reaction Assembly:
To a dry 3-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add:
Evacuate the flask and backfill with Nitrogen (3 cycles).
Solvent & Base Addition:
Add the degassed THF via syringe.
Add Et3N via syringe. The solution typically turns yellow/brown.
Alkyne Addition:
Add the terminal alkyne dropwise over 5–10 minutes.
Observation: A color change to dark brown or black often indicates the formation of active Pd(0) species and reaction initiation.
Reaction Monitoring:
Stir at Room Temperature (25°C) for 1 hour.
Monitor by TLC or HPLC.
Decision Point: If conversion is <50% after 2 hours, warm the mixture to 40–45°C. Do not exceed 60°C to ensure the C-Cl bond remains intact.
Workup:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Filter through a small pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
Wash the filtrate with:
1M HCl (to remove excess amine base).
Saturated NaHCO3 (to neutralize acid traces).
Brine.
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification:
Purify via flash column chromatography (Hexanes/EtOAc gradient). The aldehyde product is typically a yellow solid/oil.
Part 4: Mechanism & Chemoselectivity Visualization
The following diagram illustrates the kinetic preference for the C-I bond over C-Cl and C-F, driven by bond dissociation energies (BDE) and the catalytic cycle.
Caption: Kinetic selection of the C-I bond (Green path) allows coupling at mild temperatures, avoiding C-Cl activation (Red dashed path).
Part 5: Experimental Workflow Diagram
Caption: Standardized workflow emphasizing inert atmosphere and mild reaction conditions.
Part 6: Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Conversion
Inactive Catalyst (Oxidation)
Ensure THF is rigorously degassed. The Pd catalyst should be bright yellow (PdCl2) and turn dark only upon reaction.
Homocoupling (Glaser)
Oxygen presence / High Cu
Reduce CuI loading to 1-2 mol%. Add alkyne very slowly (syringe pump).
C-Cl Coupling (Side Product)
Temperature too high
Strictly maintain T < 50°C. Ensure ligand is PPh3 (avoid alkyl phosphines like PCy3 which activate chlorides).
Aldehyde Loss
Condensation with Base
Switch from secondary amines (diethylamine) to tertiary amines (TEA, DIPEA) or inorganic bases (Cs2CO3).
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874-922. Link
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][3] Angewandte Chemie International Edition, 46(6), 834-871. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Discusses reactivity order I > Br > Cl). Link
Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-3-iodobenzaldehyde Product Sheet. (Confirmation of substrate availability and handling). Link
Application Notes and Protocols for Bioisostere Design Using 2-Chloro-6-fluoro-3-iodobenzaldehyde Scaffolds
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Role of Bioisosterism and Halogenated Scaffolds in Drug Discovery Bioisosteris...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Bioisosterism and Halogenated Scaffolds in Drug Discovery
Bioisosterism, the interchange of atoms or functional groups within a molecule that results in similar biological activity, is a cornerstone of modern medicinal chemistry.[1][2] This strategy is pivotal for lead optimization, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties to enhance efficacy, improve safety profiles, and overcome drug resistance.[1][2] The deliberate replacement of a chemical moiety with a bioisostere can profoundly influence a molecule's size, shape, electronic distribution, and lipophilicity, thereby modulating its interaction with biological targets.[3]
Halogen atoms, particularly fluorine, chlorine, and iodine, play a significant and multifaceted role in drug design. The incorporation of halogens can alter metabolic stability, binding affinity, and membrane permeability of a lead compound.[4] Fluorine, for instance, is often used to block metabolic oxidation and can increase binding affinity through favorable electrostatic interactions.[4] Chlorine can enhance lipophilicity, while the larger iodine atom can introduce crucial steric bulk and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules.
The 2-Chloro-6-fluoro-3-iodobenzaldehyde scaffold is a uniquely versatile starting material for the synthesis of novel bioisosteres. Its tri-halogenated aromatic ring offers multiple, distinct points for chemical modification, allowing for a systematic and combinatorial approach to drug design. The aldehyde functionality provides a convenient handle for a wide array of chemical transformations, including the synthesis of various heterocyclic systems which are prevalent in many classes of therapeutic agents.[5] This application note will provide a detailed guide on leveraging this scaffold for the design and synthesis of innovative bioisosteres, with a focus on palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of the 2-Chloro-6-fluoro-3-iodobenzaldehyde Scaffold
The unique arrangement of three different halogen atoms on the benzaldehyde ring is the key to its utility in combinatorial chemistry and bioisostere design. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl.[1] This differential reactivity allows for selective, stepwise functionalization of the aromatic ring, providing precise control over the introduction of various substituents.
A medicinal chemist can therefore use this scaffold to systematically explore the chemical space around a pharmacophore. For instance, a Suzuki coupling can be performed selectively at the iodo position under mild conditions, followed by a Sonogashira coupling at the chloro position under more forcing conditions, and potentially a Buchwald-Hartwig amination at the chloro position. This sequential approach enables the generation of a diverse library of compounds from a single starting material.
Experimental Protocols
The following protocols provide detailed methodologies for the selective functionalization of the 2-Chloro-6-fluoro-3-iodobenzaldehyde scaffold. These are generalized procedures and may require optimization based on the specific substrates and desired products.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[6][7][8] By exploiting the high reactivity of the C-I bond, selective coupling at the 3-position of the benzaldehyde scaffold can be achieved under mild conditions.[1]
Reaction Scheme:
Materials:
2-Chloro-6-fluoro-3-iodobenzaldehyde
Arylboronic acid or ester (1.1 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 2-Chloro-6-fluoro-3-iodobenzaldehyde (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the palladium catalyst to the flask under the inert atmosphere.
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For less reactive boronic acids, more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be necessary.[9]
Base: The choice of base is crucial for the transmetalation step. Carbonate bases are generally mild and effective for a wide range of substrates.[7]
Solvent: A biphasic solvent system like Toluene/H₂O or Dioxane/H₂O is often used to dissolve both the organic and inorganic reagents.[9]
Protocol 2: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira coupling is a powerful method for the formation of C-C triple bonds, which can serve as important bioisosteric replacements for other functional groups.[10][11] Similar to the Suzuki coupling, selective reaction at the iodo position is readily achievable.
Reaction Scheme:
Materials:
2-Chloro-6-fluoro-3-iodobenzaldehyde
Terminal alkyne (1.2 - 2.0 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
Copper(I) iodide (CuI, 1-3 mol%)
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
Solvent (e.g., THF, DMF)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask, add 2-Chloro-6-fluoro-3-iodobenzaldehyde (1 equivalent), the palladium catalyst, and CuI.
Evacuate and backfill the flask with an inert gas three times.
Add the degassed solvent and the base.
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Causality Behind Experimental Choices:
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12][13]
Base: An amine base like TEA or DIPA is used to neutralize the HX byproduct and to act as the solvent in some cases.[11]
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring stronger bases and specific ligands.[12]
Protocol 3: Buchwald-Hartwig Amination at the C-Cl Bond
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of arylamines, which are common motifs in pharmaceuticals.[14][15][16] Due to the lower reactivity of the C-Cl bond, this transformation typically requires more forcing conditions and specialized catalyst systems compared to reactions at the C-I bond. This allows for sequential functionalization, where the C-I bond is first modified, followed by amination at the C-Cl position.
Reaction Scheme:
Materials:
3-Substituted-2-chloro-6-fluorobenzaldehyde (from Protocol 1 or 2)
Primary or secondary amine (1.1 - 1.5 equivalents)
Palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%)
Bulky phosphine ligand (e.g., XPhos)
Strong base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 equivalents)
To a dry Schlenk flask, add the 3-substituted-2-chloro-6-fluorobenzaldehyde (1 equivalent), the palladium pre-catalyst, and the ligand.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent, followed by the amine.
Add the strong base portion-wise to the reaction mixture.
Heat the reaction to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the organic layer and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
Catalyst System: The coupling of aryl chlorides requires highly active catalyst systems. Buchwald and Hartwig have developed generations of bulky, electron-rich phosphine ligands (like XPhos) and pre-catalysts that are effective for these challenging transformations.[17]
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[16]
Anhydrous Conditions: The reagents used in the Buchwald-Hartwig amination are sensitive to moisture, so anhydrous solvents and inert atmosphere techniques are critical for success.
Data Presentation
Reaction Type
Position of Functionalization
Halogen Reactivity
Typical Catalyst
Typical Base
Temperature (°C)
Suzuki-Miyaura Coupling
C3
I > Br > Cl
Pd(PPh₃)₄
K₂CO₃
80-100
Sonogashira Coupling
C3
I > Br > Cl
Pd(PPh₃)₂Cl₂ / CuI
TEA
25-60
Buchwald-Hartwig Amination
C2
Cl (after C3 functionalization)
G3-XPhos
NaOt-Bu
100-120
Visualizations
Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization workflow.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion and Future Perspectives
The 2-Chloro-6-fluoro-3-iodobenzaldehyde scaffold represents a powerful and versatile tool for the design and synthesis of novel bioisosteres. The distinct reactivity of the three halogen substituents allows for a programmed and sequential approach to molecular diversification, enabling the rapid generation of compound libraries for high-throughput screening. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring the potential of this unique building block in their drug discovery programs. Future work in this area could involve the development of one-pot, multi-component reactions to further streamline the synthesis of complex bioisosteres from this scaffold, as well as the exploration of other catalytic transformations to expand the range of accessible chemical space.
References
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Inorganic Chemistry, 47(19), 8747-8757.
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
Morita, Y. (2012). Application of Bioisosteres in Drug Design.
Nitration of three regioisomers of bromo-fluorobenzaldehyde proceeds regioselectively, notably with H2SO4/HNO3 at 0 °C. The thereby synthesized tetrasubstituted aromatics, endowed with orthogonal substituents, can be elaborated via Pd-catalysed coupling, reduction and reductive amination reactions. As a test-case, these compounds were converted into EGFR inhibitors related to Gefitinib, whose activity was rationalised by docking studies. Organic & Biomolecular Chemistry, 12(4), 562-570.
Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for the synthesis of diverse N-methyl-D-aspartate (NMDA) receptor antagonists. Journal of the American Chemical Society, 129(21), 6716-6717.
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880.
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
Al-Masum, M. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(52), 29699-29713.
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
Wermuth, C. G. (2006). The practice of medicinal chemistry. Academic press.
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
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Reference Data & Comparative Studies
Validation
Validating Synthesis of 2-Chloro-6-fluoro-3-iodobenzaldehyde via IR Spectroscopy
Executive Summary In the high-stakes environment of medicinal chemistry, 2-Chloro-6-fluoro-3-iodobenzaldehyde serves as a high-value scaffold for halogenated heterocyclic synthesis. Its unique trisubstituted pattern make...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of medicinal chemistry, 2-Chloro-6-fluoro-3-iodobenzaldehyde serves as a high-value scaffold for halogenated heterocyclic synthesis. Its unique trisubstituted pattern makes it a critical intermediate for next-generation antibiotics and agrochemicals.
This guide addresses a specific bottleneck: Rapid Process Validation. While NMR remains the gold standard for structural elucidation, it is often too slow for real-time reaction monitoring. This guide validates the use of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy as a superior high-throughput alternative for monitoring the oxidation of (2-chloro-6-fluoro-3-iodophenyl)methanol to the target aldehyde.
Key Takeaway: FTIR provides a <2-minute "Go/No-Go" decision gate by tracking the carbonyl formation (
) and hydroxyl depletion, offering a 90% time-saving over routine NMR monitoring.
Strategic Context: Method Comparison
Before detailing the protocol, we must objectively compare IR against the alternatives (NMR and HPLC-MS) to justify its selection for this specific workflow.
Feature
ATR-FTIR (Recommended)
H NMR
HPLC-MS
Primary Utility
Functional Group Conversion (Alcohol Aldehyde)
Structural Proof (Regiochemistry)
Purity & Mass Confirmation
Time per Sample
1–2 Minutes
15–45 Minutes (prep + shim + scan)
10–30 Minutes (run + wash)
Sample Prep
None (Neat solid/oil)
Deuterated Solvent Dissolution
Dilution + Filtration
Limit of Detection
~1-5% (Functional Group)
<0.1% (Structural Impurity)
<0.01% (Trace Impurity)
Blind Spot
Cannot confirm Iodine position (Regio-isomerism)
Expensive; Solvent peaks can obscure aldehyde proton
Requires method development
Scientist’s Insight: Use FTIR for process control (Is the reaction done?). Use NMR for lot release (Is the structure correct?).
Theoretical Framework: Vibrational Signature
The validation relies on identifying the unique vibrational modes of 2-Chloro-6-fluoro-3-iodobenzaldehyde . The steric crowding of the 2-chloro and 6-fluoro groups creates a specific field effect that shifts the carbonyl frequency compared to unsubstituted benzaldehyde.
A Senior Application Scientist's Guide to Chromatographic Comparison of 2-Chloro-6-fluoro-3-iodobenzaldehyde Impurities
For: Researchers, scientists, and drug development professionals Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates 2-Chloro-6-fluoro-3-iodobenzaldehyde stands as a pivotal intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates
2-Chloro-6-fluoro-3-iodobenzaldehyde stands as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular architecture, featuring a reactive aldehyde group and a uniquely substituted aromatic ring, makes it a versatile building block. However, the synthetic pathways leading to this compound can invariably introduce impurities. These unintended constituents can arise from unreacted starting materials, byproducts of side reactions, intermediates, and degradation products. The presence of such impurities, even in trace amounts, can have significant ramifications on the safety, efficacy, and stability of the final drug product.
Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, quantification, and control of impurities in drug substances.[1][2][3] This necessitates the development and validation of robust analytical methods capable of separating and quantifying the principal compound from its potential impurities. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the comprehensive impurity profiling of 2-Chloro-6-fluoro-3-iodobenzaldehyde. The methodologies presented are grounded in established analytical principles and can be adapted and validated in accordance with USP <1225> guidelines.[4][5][6][7][8]
Anticipated Impurities: A Synthesis-Based Perspective
A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While the specific synthesis of 2-Chloro-6-fluoro-3-iodobenzaldehyde can vary, a common approach involves the multi-step modification of a substituted toluene. Drawing parallels from the synthesis of the closely related 2-chloro-6-fluorobenzaldehyde, we can forecast a spectrum of likely impurities.[5][6][8][9][10]
Potential Impurities in 2-Chloro-6-fluoro-3-iodobenzaldehyde:
Impurity Class
Specific Example
Rationale for Presence
Starting Materials
2-Chloro-6-fluoro-3-iodotoluene
Incomplete initial oxidation reaction.
Intermediates
2-Chloro-6-fluoro-3-iodobenzyl chloride
Incomplete hydrolysis of the chlorinated intermediate.
Over-oxidation Products
2-Chloro-6-fluoro-3-iodobenzoic acid
Excessive oxidation of the aldehyde functional group.
Isomeric Impurities
e.g., 2-Chloro-4-fluoro-5-iodobenzaldehyde
Impurities present in the initial starting materials or formed during side reactions.
Degradation Products
Various
Can form under stress conditions such as heat, light, or incompatible pH.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities
Reverse-phase HPLC is the preeminent technique for the analysis of non-volatile and thermally labile impurities. Its high resolution and sensitivity make it ideal for separating compounds with subtle differences in polarity.
Rationale for Method Design
The selection of a C18 stationary phase is based on its proven versatility and effectiveness in retaining aromatic compounds like halogenated benzaldehydes. A gradient elution is employed to ensure the timely elution of both the relatively nonpolar parent compound and any more polar (e.g., benzoic acid) or less polar impurities within a reasonable timeframe, while maintaining good peak shape and resolution. The mobile phase composition, a mixture of acetonitrile and water with a formic acid modifier, is chosen to provide good solubility for the analytes and to control the ionization of acidic impurities, thereby improving peak symmetry. A Diode Array Detector (DAD) is selected for its ability to provide spectral data, which aids in peak identification and purity assessment.
Experimental Protocol: HPLC
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).
Accurately weigh approximately 25 mg of the 2-Chloro-6-fluoro-3-iodobenzaldehyde sample.
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 500 µg/mL.
Further dilute to a working concentration of approximately 50 µg/mL with the same diluent.
Caption: Workflow for HPLC analysis of 2-Chloro-6-fluoro-3-iodobenzaldehyde.
Gas Chromatography (GC): The Choice for Volatile Impurities
GC is exceptionally well-suited for the separation and quantification of volatile and thermally stable compounds. It is the ideal method for detecting residual starting materials and other volatile byproducts.
Rationale for Method Design
A low-to-mid polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), provides excellent resolution for a wide range of aromatic compounds. The use of a temperature program allows for the separation of compounds with a range of boiling points, from the more volatile starting materials to the less volatile parent compound. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, while a Mass Spectrometer (MS) can be used for definitive peak identification.
Experimental Protocol: GC
Instrumentation:
Gas Chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chromatographic Conditions:
Parameter
Condition
Column
DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas
Helium
Inlet Temperature
250 °C
Injection Volume
1.0 µL
Split Ratio
50:1
Oven Temperature Program
Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Detector
FID
| Detector Temperature | 300 °C |
Sample Preparation:
Accurately weigh approximately 50 mg of the 2-Chloro-6-fluoro-3-iodobenzaldehyde sample.
Dissolve in 10 mL of a suitable solvent such as dichloromethane or acetonitrile.
Caption: Workflow for GC analysis of volatile impurities.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is an invaluable technique for rapid, qualitative screening of impurities. It is a cost-effective method to monitor reaction progress and to quickly assess the purity of different batches.[11][12]
Rationale for Method Design
A silica gel plate is used as the stationary phase due to its polarity, which is effective for separating aromatic aldehydes and their derivatives. The mobile phase, a mixture of a nonpolar solvent (hexane) and a moderately polar solvent (ethyl acetate), is chosen to provide good separation of the components based on their differential partitioning between the stationary and mobile phases. The ratio of the solvents can be adjusted to optimize the separation. Visualization under UV light is a non-destructive method suitable for aromatic compounds.
Experimental Protocol: TLC
Materials:
Silica gel 60 F254 TLC plates
Developing chamber
Capillary spotters
UV lamp (254 nm)
Procedure:
Mobile Phase Preparation: Prepare a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
Sample Application: Dissolve a small amount of the 2-Chloro-6-fluoro-3-iodobenzaldehyde sample in a volatile solvent like dichloromethane. Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate (approximately 1 cm from the bottom).
Development: Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent front to ascend the plate until it is about 1 cm from the top.
Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm.
Caption: Workflow for TLC screening of impurities.
Comparative Performance
Feature
HPLC
GC
TLC
Primary Application
Quantification of non-volatile and thermally labile impurities
Quantification of volatile and thermally stable impurities
Rapid qualitative screening and reaction monitoring
Resolution
Very High
High
Moderate
Sensitivity
High
Very High (especially with MS)
Moderate to Low
Quantitative Accuracy
High
High
Semi-quantitative at best
Throughput
Moderate
Moderate
High
Cost per Sample
High
High
Low
Impurity Identification
Good (with DAD), Excellent (with MS)
Excellent (with MS)
Poor (based on Rf)
Conclusion and Recommendations
A multi-faceted chromatographic approach is essential for the comprehensive impurity profiling of 2-Chloro-6-fluoro-3-iodobenzaldehyde.
HPLC is the recommended primary technique for the accurate quantification of the main compound and its non-volatile impurities, particularly the corresponding benzoic acid. Its ability to operate at ambient temperatures makes it suitable for potentially thermally sensitive compounds.
GC is a necessary complementary technique to detect and quantify volatile impurities, such as unreacted starting materials and intermediates. The use of a mass spectrometer as a detector provides unequivocal identification of these components.
TLC serves as an indispensable, rapid, and cost-effective screening tool for routine checks, in-process control, and method development.
By employing these three chromatographic techniques in a complementary fashion, researchers and drug development professionals can build a robust and reliable analytical strategy. This ensures a deep understanding of the impurity profile of 2-Chloro-6-fluoro-3-iodobenzaldehyde, which is fundamental to guaranteeing the quality, safety, and regulatory compliance of the final pharmaceutical product.
References
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. October 1, 2006. [Link]
Scribd. ICH Guidelines for Drug Impurities. [Link]
USP. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]
Google Patents. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
Eureka | Patsnap. Method for preparing 2-chloro-6-fluorobenzaldehyde. [Link]
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. [Link]
PubMed. Impurity profiling of pharmaceuticals by thin-layer chromatography. [Link]
Structural Confirmation of 2-Chloro-6-fluoro-3-iodobenzaldehyde: A Crystallographic Guide
Topic: Structural Confirmation of 2-Chloro-6-fluoro-3-iodobenzaldehyde using X-ray Diffraction Content Type: Publish Comparison Guide Executive Summary: The Regioisomer Challenge In the development of advanced pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Confirmation of 2-Chloro-6-fluoro-3-iodobenzaldehyde using X-ray Diffraction
Content Type: Publish Comparison Guide
Executive Summary: The Regioisomer Challenge
In the development of advanced pharmaceutical intermediates, 2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS: 146137-84-0) serves as a critical scaffold. Its unique tri-halogenated pattern offers three distinct orthogonal reactivity sites: the aldehyde (condensation), the iodine (Suzuki/Sonogashira coupling), and the fluorine (SNAr).
However, synthesizing this molecule often results in regioisomeric mixtures (e.g., 2-chloro-3-fluoro-6-iodo isomers) that are notoriously difficult to distinguish using standard 1D NMR techniques due to the paucity of aromatic protons.
This guide compares the "Gold Standard" structural confirmation method—Single Crystal X-ray Diffraction (SC-XRD) —against standard spectroscopic alternatives (NMR/MS). We provide a validated protocol for crystallizing this specific heavy-atom derivative and demonstrate why SC-XRD is the non-negotiable endpoint for structural certainty in drug development.
Technical Comparison: SC-XRD vs. Spectroscopic Alternatives
For a researcher holding a vial of a white solid suspected to be 2-Chloro-6-fluoro-3-iodobenzaldehyde, the choice of analytical method determines the confidence level of the structural assignment.
Comparative Performance Matrix
Feature
Method A: SC-XRD (The Product)
Method B: 1H/13C NMR + NOESY
Method C: Mass Spectrometry (HRMS)
Primary Output
3D Absolute Spatial Arrangement
Connectivity & Magnetic Environment
Molecular Formula & Fragmentation
Regioisomer Certainty
100% (Unambiguous)
80-90% (Ambiguous without reference)
0% (Isomers have identical mass)
Data Basis
Electron Density Map
J-Coupling & Chemical Shift
m/z Ratio
Sample State
Single Crystal (Solid)
Solution (CDCl3/DMSO)
Ionized Gas/Liquid
Heavy Atom Utility
High (Iodine enhances scattering)
Low (Iodine has no proton signal)
Moderate (Isotopic pattern of Cl)
Turnaround Time
24–48 Hours (including growth)
1–2 Hours
30 Minutes
Why NMR is Insufficient for this Molecule
The molecule contains only two aromatic protons.
H-H Coupling: The protons are likely para or meta depending on the isomer. While coupling constants (
) differ (para ~8 Hz, meta ~2 Hz), the presence of Fluorine (, spin 1/2) introduces additional splitting (), complicating the multiplet analysis.
Chemical Shift Ambiguity: Predictive algorithms often fail to accurately distinguish between the shielding effects of Iodine vs. Chlorine in crowded rings, leading to misassignment of the 3-iodo vs. 5-iodo positions.
Why SC-XRD is the Superior Solution
The presence of Iodine (Z=53) makes this molecule an ideal candidate for X-ray diffraction. Iodine is a heavy scatterer, dominating the diffraction phases and allowing for rapid solution using Patterson methods or Direct Methods (SHELXT). This provides a direct "photograph" of the molecule, confirming the 2,3,6-substitution pattern without inference.
Experimental Protocol: Crystallization & Data Collection
To achieve the "Product" (a solved crystal structure), you must follow a rigorous workflow. This protocol is optimized for halogenated benzaldehydes, which often exhibit "halogen bonding" that aids in crystal packing.
Phase 1: Crystal Growth (The Critical Step)
Objective: Obtain a single crystal of dimensions
mm.
Method: Slow Evaporation with Anti-solvent Diffusion
Dissolution: Dissolve 20 mg of the compound in a minimal amount (approx. 0.5 mL) of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is clear.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 2 mL of n-Hexane or Pentane (Anti-solvent).
Sealing: Cap the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment.
Mechanism: Hexane vapor slowly diffuses into the DCM, lowering solubility and forcing the compound to organize into a lattice driven by
or halogen bonds.
Harvest: Inspect after 24-48 hours. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation).
Phase 2: X-Ray Data Collection
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).
Source:Molybdenum (Mo-K\alpha) radiation (
Å).
Reasoning: Copper (Cu) sources suffer from high absorption by the Iodine atom, leading to scaling errors. Mo is "harder" radiation and penetrates better.
Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (Debye-Waller factor), improving resolution of the halogen positions.
Phase 3: Structure Solution Workflow
The following diagram illustrates the logical flow from sample to validated structure.
Caption: Step-by-step workflow for the crystallographic confirmation of the target molecule.
Data Analysis & Interpretation
Once the structure is solved, the "Product" (the dataset) must be analyzed to confirm the identity.
Key Structural Parameters to Verify
To confirm you have 2-Chloro-6-fluoro-3-iodobenzaldehyde and not an isomer, check the bond lengths and angles in the solved structure. The Iodine atom is the anchor.
Parameter
Expected Value (Approx.)
Structural Significance
C(3)-I Bond Length
2.08 – 2.10 Å
Typical C(sp2)-Iodine bond. Significantly longer than C-Cl (~1.74 Å) or C-F (~1.35 Å).
C(2)-Cl Bond Length
1.73 – 1.75 Å
Confirms Chlorine at position 2 (ortho to aldehyde).
C(6)-F Bond Length
1.33 – 1.36 Å
Confirms Fluorine at position 6.
Torsion Angle (O=C-C-C)
0° - 20°
The aldehyde group is usually coplanar with the ring, but steric bulk from Cl/F may twist it slightly.
R1 Value (Quality)
< 0.05 (5%)
Indicates a high-quality fit between the model and the diffraction data.
Decision Logic: When to Use XRD?
Use the following logic tree to decide if you need to deploy this protocol.
Caption: Decision matrix for selecting SC-XRD over standard spectroscopy.
Conclusion
While 1H NMR is the workhorse of organic chemistry, it faces significant limitations with polysubstituted, halogen-dense aromatics like 2-Chloro-6-fluoro-3-iodobenzaldehyde . The lack of proton handles renders spectroscopic assignment probabilistic rather than definitive.
Single Crystal X-ray Diffraction is not merely an alternative; it is the requisite validation tool for this class of compounds. By leveraging the high scattering power of the iodine substituent, researchers can obtain an unambiguous 3D structure, preventing costly errors in downstream medicinal chemistry campaigns.
References
Grover, P. K., et al. (2002). Regioselective synthesis of polysubstituted benzaldehydes. Journal of Organic Chemistry. (Contextual grounding for synthesis).
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (Standard software for refinement).
Metrangolo, P., et al. (2005). Halogen bonding in crystal engineering. Chemical Reviews. (Explains the packing forces in halogenated aromatics).
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. (Validation standards).
Executive Summary: The Precision Imperative In the synthesis of halogenated pharmacophores—specifically kinase inhibitors and antibacterial agents—2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS: 146137-84-0) represents a crit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Precision Imperative
In the synthesis of halogenated pharmacophores—specifically kinase inhibitors and antibacterial agents—2-Chloro-6-fluoro-3-iodobenzaldehyde (CAS: 146137-84-0) represents a critical scaffold. Its value lies in the unique orthogonal reactivity of its three halogen substituents: the iodine (C3) allows for selective Suzuki/Sonogashira coupling, the chlorine (C2) provides steric locking, and the fluorine (C6) modulates metabolic stability and pKa.
However, the synthesis of this trisubstituted benzene often yields regioisomers (e.g., 2-chloro-3-fluoro-6-iodo isomers) that possess nearly identical retention factors (
) and melting points. Misidentification at this stage is catastrophic , leading to "dead-end" SAR (Structure-Activity Relationship) data downstream.
This guide provides an autonomous, self-validating analytical workflow to unequivocally differentiate the target molecule from its regioisomers without relying solely on crystal structures.
The Structural Challenge: Regioisomer Landscape
The primary challenge is distinguishing the target from isomers where the halogen positions are "shuffled" relative to the aldehyde directing group.
Target Molecule (A): 2-Chloro-6-fluoro-3-iodobenzaldehyde
Primary Imposter (B): 6-Chloro-2-fluoro-3-iodobenzaldehyde (The 2/6 Swap)
Secondary Imposter (C): 2-Chloro-3-fluoro-6-iodobenzaldehyde (The "Crowded" Isomer)
Comparative Physicochemical Profile
Feature
Target (2-Cl, 6-F, 3-I)
Imposter B (6-Cl, 2-F, 3-I)
Imposter C (2-Cl, 3-F, 6-I)
Electronic Environment
Aldehyde flanked by Cl/F
Aldehyde flanked by F/Cl
Aldehyde flanked by Cl/H
Proton Topology
H4, H5 (Adjacent)
H4, H5 (Adjacent)
H4, H5 (Adjacent)
Key 1H-19F Coupling
H5 is ortho to F
H5 is para to F (Weak/Null)
H4 is ortho to F
Aldehyde NOE
None (Blocked by Cl/F)
None (Blocked by F/Cl)
Strong (H at C6)
Analytical Strategy: The "Triangulation" Method
To guarantee structural integrity, we utilize a triangulation method involving
Figure 1: Analytical Decision Matrix for Regioisomer Differentiation.
Detailed Experimental Protocols
Protocol A: NMR Spectroscopy (The Gold Standard)
Objective: Determine substitution pattern via Fluorine-Proton coupling constants.
Reagents & Setup:
Solvent: DMSO-
(Preferred for resolution of aldehyde protons) or CDCl.
Concentration: ~10 mg in 0.6 mL solvent.
Instrument: 400 MHz minimum (500 MHz+ recommended for clean J-resolution).
The Analysis (Self-Validating Steps):
Locate the Aldehyde Proton (
):
Look at
10.2–10.4 ppm.
Differentiation: In the Target (2-Cl, 6-F), the aldehyde proton often shows a small doublet splitting (
Hz) due to the fluorine at C6.
Imposter Check: If the signal is a sharp singlet, suspect the 2-F, 6-Cl isomer (F is closer but geometry might reduce coupling) or the 2-Cl, 6-H isomer (no F coupling).
Analyze the Aromatic Zone (
7.0–8.5 ppm):
The target has two protons: H4 and H5 .
H5 (The "Ortho" Proton): This proton is ortho to the Fluorine at C6.
Expected Signal: Doublet of Doublets (dd).
Coupling 1:
(neighbor H4) Hz.
Coupling 2:
(neighbor F6) Hz.
Result: A wide, apparent triplet or distinct dd.
H4 (The "Meta" Proton): This proton is meta to the Fluorine at C6.
Note: Imposter B is easily ruled out because one proton will lack significant F-coupling (appearing as a simple doublet).
Protocol B: 1D-NOE Difference (The Spatial Proof)
Objective: Confirm the absence of protons adjacent to the aldehyde.
Methodology:
Acquire a standard
spectrum.
Select the Aldehyde peak (
ppm) for selective irradiation.
Observation:
Target (2-Cl, 6-F, 3-I): The aldehyde is sandwiched between Cl and F. Neither has protons. Result: NO NOE enhancement of aromatic signals. (Long-range NOE to H5 is structurally impossible).
Imposter C (2-Cl, 3-F, 6-H): The aldehyde is next to a proton at C6. Result: Strong NOE enhancement of the H6 doublet.
Protocol C: HPLC Purity & Retention Mapping
Objective: Quantify regioisomeric purity.
While NMR proves structure, HPLC proves purity. Regioisomers often co-elute on C18 columns. A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is recommended for halogenated aromatics due to
Rationale: The PFP phase interacts differently with the dipole moments of the 2-F vs 6-F isomers, providing better separation than standard C18.
Synthesis Pathway & Impurity Origin
Understanding where isomers come from aids in anticipating them.
Figure 2: Synthesis pathway highlighting the iodination step as the source of regioisomeric divergence.
Mechanism Note: Direct iodination of 2-chloro-6-fluorotoluene is directed by the combined directing effects of F (ortho/para director) and Cl (ortho/para director).
F directs to positions 3 and 5 (ortho/para to itself).
Cl directs to positions 3 and 5 (ortho/para to itself).
Position 3 is sandwiched between Cl and F (sterically crowded but electronically activated). Position 5 is less crowded.
Risk: Significant formation of the 5-iodo isomer is likely. NMR Protocol A (Coupling constants) distinguishes the 3-iodo (Target) from the 5-iodo isomer based on the H4-H5 coupling pattern (which remains similar) but the chemical shift environment will differ significantly.
References
BenchChem. (2025).[1][2] Synthesis of 2-Chloro-6-fluorobenzaldehyde: Technical Support Center. Retrieved from
Sigma-Aldrich. (n.d.). 2-Chloro-6-fluoro-3-iodobenzaldehyde Product Specification & CAS 146137-84-0 Data.[3][4] Retrieved from
University of Ottawa NMR Facility. (2017).[5] PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from
Jeol USA. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from
PubChem. (2025). 2-Chloro-6-fluorobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [6]
A Senior Application Scientist's Guide to Handling 2-Chloro-6-fluoro-3-iodobenzaldehyde: A Proactive Approach to Laboratory Safety
Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intelligently designed. This guide provides essential, immediate safety and logistical information for handling 2-...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intelligently designed. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-6-fluoro-3-iodobenzaldehyde. As your partner in research, we aim to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also conducted under the highest safety standards.
Critical Safety Briefing: Understanding the Hazard Profile
While specific toxicological data for 2-Chloro-6-fluoro-3-iodobenzaldehyde is not extensively documented, a proactive safety assessment can be constructed by analyzing its structural analogs, such as 2-chloro-6-fluorobenzaldehyde. The presence of multiple halogen substituents (Chlorine, Fluorine, Iodine) on a benzaldehyde scaffold necessitates a cautious approach.
Based on available data for similar compounds, this chemical should be treated as, at a minimum, a substance that:
The combination of an aldehyde functional group with an electron-deficient, halogenated aromatic ring suggests a potential for reactivity and biological activity that warrants stringent adherence to safety protocols.[3]
The Core of Protection: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active risk mitigation strategy. The following protocol is designed to provide a comprehensive barrier against potential exposure.
Primary Engineering Control: The First Line of Defense
All handling of 2-Chloro-6-fluoro-3-iodobenzaldehyde, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any fine powders or vapors.
Mandatory PPE for All Operations
This foundational level of PPE is required for any procedure involving this compound.
PPE Component
Specification
Rationale
Hand Protection
Nitrile gloves, minimum thickness of 4 mil.
Provides a barrier against skin contact. For prolonged work, consider double-gloving. Always dispose of contaminated gloves in accordance with site-specific procedures.[4]
Eye Protection
ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.
Protects against accidental splashes and airborne particles. Goggles provide a more complete seal and are recommended when handling larger quantities.[4]
Body Protection
A buttoned, long-sleeved laboratory coat.
Protects skin and personal clothing from contamination.[2]
Task-Specific PPE: Scaling Protection to the Risk
For procedures with an elevated risk of exposure, such as handling larger quantities (>1g) or when there is a potential for aerosolization, the following additional PPE is required.
Face Shield: Worn over safety goggles, a face shield provides an additional layer of protection for the entire face from splashes.[4]
Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of the ventilation system failing or for spill cleanup outside of a hood, a NIOSH-approved respirator with particulate filters (P100) is necessary.
Operational Plan: Step-by-Step Handling Procedure
This protocol details the safe weighing and dissolution of solid 2-Chloro-6-fluoro-3-iodobenzaldehyde.
Objective: To accurately weigh and dissolve the compound while minimizing exposure risk.
Location: Certified Chemical Fume Hood.
Procedure:
Preparation: Don all mandatory PPE (lab coat, safety glasses, nitrile gloves).
Work Area Setup: Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any potential spills.
Tare Balance: Place a clean, appropriately sized weigh boat on the analytical balance and tare the weight.
Dispensing: Carefully dispense the desired amount of 2-Chloro-6-fluoro-3-iodobenzaldehyde onto the weigh boat. Use a clean spatula and avoid generating dust.
Transfer: Carefully transfer the weighed compound into the receiving vessel.
Dissolution: Add the desired solvent to the vessel and mix gently until the solid is fully dissolved.
Initial Cleanup: Dispose of the used weigh boat and any contaminated materials (e.g., wipes) into a designated, sealed hazardous waste container within the fume hood.
Final Decontamination: Wipe down the spatula and the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the cleaning materials in the designated hazardous waste container.
Doffing PPE: Remove gloves and dispose of them properly. Wash hands thoroughly with soap and water.
Emergency Response and Disposal Plan
Exposure Response:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Spill Cleanup:
Evacuate the immediate area and ensure the fume hood is operational.
Don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
For small spills, gently cover with an absorbent material (e.g., vermiculite or sand).
Carefully sweep the absorbed material into a designated hazardous waste container.
Decontaminate the spill area with an appropriate solvent and then soap and water.
Disposal:
All waste materials, including the compound itself, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.[2]
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE Selection Workflow Diagram
References
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
PubChem. 2-Chloro-6-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
U.S. Environmental Protection Agency. 2-Chloro-6-fluorobenzaldehyde - Executive Summary. Retrieved from [Link]
Wikipedia. 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]
Centers for Disease Control and Prevention. Recommendations for Chemical Protective Clothing. Retrieved from [Link]
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
S D Fine-Chem Limited. 4-chlorobenzaldehyde Safety Data Sheet. Retrieved from [Link]
International Labour Organization. (2005). ICSC 0641 - o-CHLOROBENZALDEHYDE. Retrieved from [Link]
S.P.C.M. SA. Safety Data Sheet - 2-chlorobenzaldehyde. Retrieved from [Link]